
Ibopamine
概要
説明
イボパミンは、エピニン(N-メチルドパミン)のプロドラッグとして設計された交感神経刺激薬です。 主に眼科で瞳孔散大を誘発するために使用され、うっ血性心不全の治療にも研究されています 。 イボパミンはD1-ドパミン受容体とα-アドレナリン受容体にアゴニストとして作用します .
準備方法
イボパミンは、N-メチルドパミンをイソ酪酸無水物でエステル化することにより合成されます 。反応条件は通常、ピリジンなどの塩基を使用してエステル化プロセスを促進することを含みます。 工業生産方法は同様の合成経路に従いますが、高収率と高純度を確保するために大規模生産用に最適化されています .
化学反応の分析
科学的研究の応用
Ophthalmic Applications
Mydriatic Effects
Ibopamine has demonstrated significant mydriatic effects when applied topically to the eye. A study involving healthy subjects showed that 2% this compound induced a greater increase in pupil diameter compared to traditional mydriatic agents like phenylephrine and tropicamide, with measurements showing an increase from 5 mm to 9.1 mm after 40 minutes of administration . This effect is particularly useful in ophthalmology for procedures requiring pupil dilation.
Aqueous Humor Production
Research indicates that this compound increases aqueous humor production in normotensive human eyes without causing cycloplegia (paralysis of the ciliary muscle) . In a controlled study, this compound's effect on aqueous humor flow was measured while accounting for its mydriatic properties, highlighting its dual action as both a mydriatic agent and an enhancer of aqueous humor dynamics.
Cardiovascular Applications
Heart Failure Management
this compound has been investigated for its role in managing congestive heart failure. It acts as a dopamine agonist, providing peripheral and renal vasodilation, which can improve symptoms of heart failure by enhancing cardiac output without significant adverse effects on renal function . A randomized controlled trial indicated that while this compound improved symptoms, it was associated with an increased risk of mortality among patients with advanced heart failure already receiving optimal therapy .
Renal Applications
Management of Ascitic Liver Cirrhosis
In patients with ascitic liver cirrhosis, this compound has shown effectiveness in increasing diuresis and urinary sodium excretion compared to placebo and frusemide (a diuretic). A study revealed that while both this compound and frusemide reduced body weight due to fluid loss, only this compound significantly improved creatinine clearance, suggesting potential renal protective effects in cirrhotic patients .
Case Studies
-
This compound Challenge Test in Glaucoma Patients
In a study assessing intraocular pressure responses, the this compound challenge test was used to evaluate glaucoma management strategies. The test correlated well with peak diurnal intraocular pressure measurements, providing valuable insights into patient treatment plans . -
Long-term Effects on Heart Failure Patients
A nested case-control study examined mortality rates among patients using this compound. It highlighted the need for careful monitoring due to its association with increased mortality risk in those with advanced heart failure .
作用機序
イボパミンは、エピニンに加水分解され、D1-ドパミン受容体とα-アドレナリン受容体を刺激することで効果を発揮します 。 この刺激は、原発性開放隅角緑内障の患者における房水の産生と眼圧の増加につながります 。 イボパミンの瞳孔散大効果は、瞳孔の拡張筋のα-アドレナリン受容体の刺激によるものです .
類似化合物の比較
イボパミンは、D1-ドパミン受容体とα-アドレナリン受容体の両方への二重作用においてユニークです 。類似化合物は次のとおりです。
ドーパミン: ドパミン受容体にも作用しますが、経口投与では効果がありません.
エピネフリン: αおよびβ-アドレナリン受容体の両方に作用するホルモンおよび神経伝達物質ですが、イボパミンとは薬物動態と薬力学が異なります.
フェニレフリン: 選択的なα-アドレナリン受容体アゴニストであり、主に鼻詰まり解消薬および血圧上昇薬として使用されます.
イボパミンは、活性型(エピニン)に加水分解されるプロドラッグであるという独自の特性により、これらの類似化合物と区別されます .
類似化合物との比較
Ibopamine is unique in its dual action on D1-dopaminergic and α-adrenergic receptors . Similar compounds include:
Dopamine: A neurotransmitter that also acts on dopaminergic receptors but is not effective when administered orally.
Epinephrine: A hormone and neurotransmitter that acts on both α and β-adrenergic receptors but has different pharmacokinetics and pharmacodynamics compared to this compound.
Phenylephrine: A selective α-adrenergic receptor agonist used primarily as a decongestant and to increase blood pressure.
This compound’s unique property of being a prodrug that is hydrolyzed to an active form (epinine) distinguishes it from these similar compounds .
生物活性
Ibopamine is a synthetic catecholamine derivative, primarily known for its dopaminergic and adrenergic activity. It is primarily utilized in ophthalmology and cardiology, exhibiting various biological effects that are crucial for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical applications, and relevant research findings.
Pharmacological Profile
This compound acts as a prodrug of epinine (deoxyepinephrine), which exerts effects on both dopaminergic and adrenergic receptors. Its pharmacological properties include:
- Dopaminergic Activity : Enhances renal blood flow and promotes diuresis.
- Adrenergic Activity : Induces mydriasis (pupil dilation) without causing cycloplegia (paralysis of the ciliary muscle).
- Inotropic Effects : Exhibits positive inotropic properties, beneficial in heart failure management.
Effects on Intraocular Pressure and Aqueous Humor Dynamics
Several studies have investigated this compound's effects on intraocular pressure (IOP) and aqueous humor production:
- Mydriatic Effects : A study demonstrated that topical this compound significantly dilated pupils from an average diameter of 3.7 mm to 7.7 mm, while also increasing the rate of aqueous humor clearance by 13% when mydriasis was blocked .
- Intraocular Pressure : In patients with open-angle glaucoma, this compound caused a significant increase in IOP (from 22.2 to 24.8 mm Hg) without significantly affecting normal eyes . This effect is particularly important for diagnosing hydrodynamic disorders in glaucoma patients.
Case-Control Studies
A nested case-control study assessed mortality risk among this compound users, revealing that higher doses seemed to confer a protective effect against mortality in heart failure patients . The study highlighted that NYHA classification and serum creatinine levels were independent risk factors for death among these patients.
Comparative Studies
A comparative study involving this compound (2%) and phenylephrine (10%) eye drops indicated that this compound induced a greater mydriatic effect than phenylephrine or tropicamide, with significant changes in anterior segment geometry observed post-administration .
Biological Activity Summary Table
Property | This compound | Comparison |
---|---|---|
Mydriatic Effect | Significant pupil dilation | Greater than phenylephrine |
Aqueous Humor Clearance | Increased by 13% | Compared to placebo |
Intraocular Pressure | Increased in glaucomatous eyes | No significant change in normals |
Positive Inotropic Action | Yes | Similar to other catecholamines |
特性
IUPAC Name |
[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKXLLJDNUBYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023138 | |
Record name | Ibopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66195-31-1 | |
Record name | Ibopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66195-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibopamine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibopamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ibopamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZCA2I2L11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ibopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041906 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。